5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol
Overview
Description
5-(1,3-Dibenzyl-2-imidazolidinyl)-2-methoxyphenol is a complex organic compound known for its unique chemical structure and properties This compound features a phenol group substituted with a methoxy group and a 1,3-dibenzyl-2-imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenol with 1,3-dibenzyl-2-imidazolidinone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazolidinyl moiety can be reduced under specific conditions to yield different products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced imidazolidinyl derivatives.
Scientific Research Applications
5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazolidinyl moiety may interact with enzymes and receptors. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(1,3-dibenzyl-2-imidazolidinyl)-5-methoxyphenyl methyl ether
- 4-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxy-5-nitrophenyl methyl ether
- 4-(1,3-Dibenzyl-2-imidazolidinyl)-N,N-dimethyl-2-nitroaniline
Uniqueness
5-(1,3-dibenzyl-2-imidazolidinyl)-2-methoxyphenol is unique due to its specific substitution pattern and the presence of both phenol and imidazolidinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(1,3-dibenzylimidazolidin-2-yl)-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-28-23-13-12-21(16-22(23)27)24-25(17-19-8-4-2-5-9-19)14-15-26(24)18-20-10-6-3-7-11-20/h2-13,16,24,27H,14-15,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMNTJQBYLKFRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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